

## Review of clinical trials involving PF-00489791

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | PF-00489791 |           |
| Cat. No.:            | B1679666    | Get Quote |

An In-depth Technical Review of Clinical Trials Involving **PF-00489791** 

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the clinical trial data available for **PF-00489791**, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. The primary focus of this document is the Phase 2 clinical trial NCT01200391, which investigated the efficacy and safety of **PF-00489791** in patients with type 2 diabetes and overt nephropathy.[1] [2][3]

### **Mechanism of Action**

**PF-00489791** exerts its therapeutic effects by inhibiting the PDE5 enzyme, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By blocking PDE5, **PF-00489791** leads to an accumulation of cGMP in vascular smooth muscle cells and other tissues.[1][4] This increase in cGMP activates protein kinase G (PKG), resulting in vasodilation and enhanced blood flow.[1] In the context of diabetic nephropathy, this mechanism is believed to improve renal hemodynamics, reduce albuminuria, and exert renoprotective effects.[1][4]

### **Signaling Pathway**

The signaling pathway affected by **PF-00489791** is central to vascular tone and cellular function in the kidney. The following diagram illustrates the key components of this pathway.





Click to download full resolution via product page

Caption: Signaling pathway of PF-00489791.



### **Clinical Trial Data: NCT01200394**

The primary source of clinical data for **PF-00489791** in diabetic nephropathy is the Phase 2 study NCT01200394.[1][2][3] This was a randomized, double-blind, placebo-controlled, parallel-group, multi-center study that enrolled 256 patients with type 2 diabetes and overt nephropathy. [1] Participants were treated with either 20 mg of **PF-00489791** or a placebo once daily for 12 weeks.[1]

### **Patient Demographics and Baseline Characteristics**

The treatment and placebo groups were well-matched at baseline.



| Characteristic                                | PF-00489791 (n=192) | Placebo (n=64) |
|-----------------------------------------------|---------------------|----------------|
| Age (years), mean (SD)                        | 59.8 (9.4)          | 60.8 (8.7)     |
| Sex, n (%)                                    |                     |                |
| Male                                          | 147 (76.6)          | 48 (75.0)      |
| Female                                        | 45 (23.4)           | 16 (25.0)      |
| Race, n (%)                                   |                     |                |
| White                                         | 136 (70.8)          | 47 (73.4)      |
| Asian                                         | 42 (21.9)           | 13 (20.3)      |
| Black                                         | 11 (5.7)            | 3 (4.7)        |
| Other                                         | 3 (1.6)             | 1 (1.6)        |
| eGFR (mL/min/1.73 m²), mean (SD)              | 42.1 (11.0)         | 41.5 (10.3)    |
| UACR (mg/g), geometric mean (CV%)             | 988 (111)           | 1023 (110)     |
| HbA1c (%), mean (SD)                          | 7.8 (1.1)           | 7.7 (1.0)      |
| Systolic Blood Pressure<br>(mmHg), mean (SD)  | 135.8 (15.5)        | 134.1 (16.2)   |
| Diastolic Blood Pressure<br>(mmHg), mean (SD) | 76.5 (9.8)          | 76.1 (9.6)     |

Data sourced from the publication "Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy".

### **Efficacy Results**

The primary efficacy endpoint was the change from baseline in the urinary albumin-to-creatinine ratio (UACR) at week 12.



| Efficacy Endpoint                                        | PF-00489791<br>(n=192) | Placebo (n=64) | Treatment Effect              |
|----------------------------------------------------------|------------------------|----------------|-------------------------------|
| Change from Baseline in UACR at Week 12                  |                        |                |                               |
| Ratio of Week 12 to<br>Baseline UACR<br>(Geometric Mean) | 0.846                  | 1.004          | 0.843 (95% CI: 0.73,<br>0.98) |
| Percent Change from Baseline                             | -15.4%                 | +0.4%          | -15.7%                        |
| Change from Baseline in HbA1c at Week 12                 |                        |                |                               |
| Mean Change (SD)                                         | -0.3% (0.8)            | +0.1% (0.8)    | -0.4% (p<0.05)                |

Data sourced from the publication "Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy".[1]

Treatment with **PF-00489791** resulted in a statistically significant 15.7% reduction in UACR compared to placebo.[1] A modest but statistically significant reduction in HbA1c was also observed in the **PF-00489791** group.[1] There were no significant changes in blood pressure between the two groups.[1]

### **Safety and Tolerability**

**PF-00489791** was generally well-tolerated. The incidence of treatment-emergent adverse events (TEAEs) was similar between the treatment and placebo groups.



| Adverse Event                                  | PF-00489791 (n=192) | Placebo (n=64) |
|------------------------------------------------|---------------------|----------------|
| Any TEAE, n (%)                                | 105 (54.7)          | 36 (56.3)      |
| Most Common TEAEs (≥2% in either group), n (%) |                     |                |
| Headache                                       | 15 (7.8)            | 3 (4.7)        |
| Diarrhoea                                      | 7 (3.6)             | 0 (0.0)        |
| Dyspepsia                                      | 7 (3.6)             | 1 (1.6)        |
| Nausea                                         | 5 (2.6)             | 2 (3.1)        |
| Nasopharyngitis                                | 5 (2.6)             | 2 (3.1)        |
| Urinary tract infection                        | 4 (2.1)             | 3 (4.7)        |
| Serious TEAEs, n (%)                           | 13 (6.8)            | 4 (6.3)        |
| Discontinuation due to TEAEs, n (%)            | 17 (8.9)            | 2 (3.1)        |

Data compiled from the publication "Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy".[1]

The most frequently reported TEAEs in the **PF-00489791** group were headache, diarrhea, and dyspepsia.[1]

# Experimental Protocols Key Assessments in NCT01200394

- Urinary Albumin-to-Creatinine Ratio (UACR): First-morning void urine samples were
  collected on three consecutive days at baseline and at specified follow-up visits. Urinary
  albumin and creatinine concentrations were measured at a central laboratory to calculate the
  UACR.
- Estimated Glomerular Filtration Rate (eGFR): Serum creatinine was measured at baseline and throughout the study. The eGFR was calculated using the Modification of Diet in Renal Disease (MDRD) equation.



- Glycated Hemoglobin (HbA1c): Blood samples were collected at baseline and at the end of the treatment period for HbA1c measurement at a central laboratory.
- Blood Pressure: Seated systolic and diastolic blood pressure were measured at each study visit after a period of rest.
- Safety Assessments: Adverse events were monitored and recorded at each study visit.
   Clinical laboratory tests, vital signs, and electrocardiograms were also performed at regular intervals.

## **Experimental Workflow**

The following diagram outlines the typical patient journey and workflow in the NCT01200394 clinical trial.





Click to download full resolution via product page



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phosphodiesterase Type 5 Inhibition Reduces Albuminuria in Subjects with Overt Diabetic Nephropathy PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Review of clinical trials involving PF-00489791].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679666#review-of-clinical-trials-involving-pf-00489791]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com